molecular formula C21H20O2 B1194785 4,4'-Benzylidenedianisole CAS No. 7500-76-7

4,4'-Benzylidenedianisole

Cat. No.: B1194785
CAS No.: 7500-76-7
M. Wt: 304.4 g/mol
InChI Key: RIRAVPPUGSNYOU-UHFFFAOYSA-N
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Description

4,4'-Benzylidenedianisole is a diarylmethane derivative characterized by two anisole (methoxy-substituted benzene) groups connected via a benzylidene (–CH(C₆H₅)–) bridge. This structure imparts unique physicochemical properties, including enhanced thermal stability and solubility in organic solvents, making it relevant in polymer chemistry and pharmaceutical intermediates .

Properties

CAS No.

7500-76-7

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)-phenylmethyl]benzene

InChI

InChI=1S/C21H20O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h3-15,21H,1-2H3

InChI Key

RIRAVPPUGSNYOU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Other CAS No.

7500-76-7

Synonyms

4,4'-dimethoxytriphenylmethyl
4,4'-dimethoxytrityl cation

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4,4'-Benzylidenedianisole and related compounds:

Compound Name Bridge Group Substituents Molecular Weight (g/mol) Key Applications
This compound Benzylidene (–CH(C₆H₅)–) Methoxy (–OCH₃) ~274.3 (estimated) Polymer stabilizers, intermediates
4,4'-Methylenedianiline (MDA) Methylene (–CH₂–) Amine (–NH₂) 198.26 Epoxy resins, polyurethanes
4,4'-Diaminodiphenyl ether Ether (–O–) Amine (–NH₂) 200.24 High-performance polymers
4,4'-Sulfonyldibenzonitrile Sulfonyl (–SO₂–) Nitrile (–CN) 268.29 Specialty plastics, flame retardants

Key Observations :

  • Bridge Influence : The benzylidene group in this compound introduces steric bulk and aromaticity, reducing reactivity compared to the methylene bridge in MDA .
  • Substituent Effects : Methoxy groups enhance electron density, improving solubility in polar solvents, whereas amine groups (in MDA) increase polarity and susceptibility to oxidation .

Physicochemical Properties

Thermal Stability:
  • This compound : Expected to exhibit high thermal stability (>250°C) due to aromatic bridging and methoxy groups, similar to 4,4'-sulfonyldibenzonitrile .
  • MDA : Lower stability (decomposition ~200°C) due to amine group reactivity .
Solubility:
  • This compound: Soluble in chloroform, dimethylformamide (DMF); insoluble in water. Comparable to 4,4'-diaminodiphenyl ether .
  • MDA: Soluble in acetone, ethanol; reacts with aqueous acids .

Toxicity and Handling

  • This compound: Limited toxicity data; structurally similar MDA is hepatotoxic and requires derivatization (e.g., acetylation) for safe handling .
  • 4,4'-Diaminodiphenyl ether: Lower acute toxicity but may cause skin irritation .

Analytical Methods

  • Chromatography :
    • HPLC-UV : Effective for detecting MDA (detection limit: 1–10 ng/mL) after derivatization with trifluoroacetic anhydride .
    • GC-MS : Suitable for this compound analysis, requiring similar derivatization to avoid peak tailing .

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